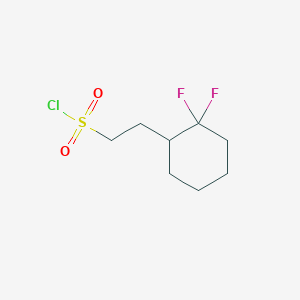

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride

Descripción

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 2-position, linked to an ethane-sulfonyl chloride group. This compound combines steric bulk from the cyclohexyl moiety with the electron-withdrawing effects of fluorine, enhancing its reactivity as a sulfonating agent.

Propiedades

IUPAC Name |

2-(2,2-difluorocyclohexyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClF2O2S/c9-14(12,13)6-4-7-3-1-2-5-8(7,10)11/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYVAXOGSVZAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781627-65-3 | |

| Record name | 2-(2,2-difluorocyclohexyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluorocyclohexanol with ethane-1-sulfonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted sulfonyl derivatives, sulfonic acids, and other functionalized organic compounds.

Aplicaciones Científicas De Investigación

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride has diverse applications in scientific research, spanning chemistry, biology, and industry. It is a versatile building block in synthesizing organic compounds and pharmaceuticals, developing biologically active molecules, and producing specialty chemicals and materials with unique properties.

Scientific Research Applications

Chemistry

- Organic Synthesis: 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride serves as a building block in synthesizing various organic compounds. It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles like amines or alcohols. It can also be used to form sulfonamide or sulfonate ester derivatives.

*It is also used as a reagent to modify the structure of target molecules, thereby influencing their biological activity. - Reagent: It is a reagent in synthesizing organic compounds and pharmaceuticals.

Biology

- Development of Biologically Active Molecules: This compound is useful in creating molecules with biological activity and biochemical assays.

- TEAD Inhibitors: 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride can be modified to create TEAD inhibitors . Replacing a phenyl ring with gem-difluorocyclohexane creates a compound (6 ) that displays a low nanomolar IC50s for all TEADs and an EC50 of 106 ± 30 nM in the TEAD reporter assay .

Industry

- Specialty Chemicals and Materials: It is used in producing specialty chemicals and materials with unique properties.

Chemical Reactions

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride can undergo several types of chemical reactions:

- Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles like amines or alcohols.

- Oxidation and Reduction Reactions: Under specific conditions, the compound can undergo oxidation and reduction reactions, leading to the formation of different products.

- Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include substituted sulfonyl derivatives, sulfonic acids, and other functionalized organic compounds.

Safety and Hazards

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride is associated with several hazards :

Mecanismo De Acción

The mechanism of action of 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride involves its ability to react with various nucleophiles and participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In drug discovery, for example, the compound may be used to modify the structure of target molecules, thereby influencing their biological activity.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Sulfonyl chlorides with varying substituents exhibit distinct physicochemical and reactive properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison of Sulfonyl Chlorides

*Estimated based on structural similarity.

Reactivity and Functional Group Effects

- Electron-Withdrawing (EW) Effects: Fluorinated derivatives (e.g., ) exhibit increased sulfonyl chloride reactivity due to fluorine's EW nature, facilitating nucleophilic substitution . The target compound’s difluorocyclohexyl group likely enhances reactivity compared to non-fluorinated cyclohexyl analogues.

- Steric Effects : Bulky substituents like cyclohexyl () or cyclopentylmethoxy () groups reduce reaction rates by hindering nucleophilic attack. The target compound’s cyclohexyl ring may impose moderate steric hindrance, balancing reactivity and selectivity .

- Solubility : Extended ethoxy chains () improve polar solvent compatibility, whereas cyclohexyl groups enhance lipid solubility. The target compound’s solubility profile may align with lipophilic intermediates in drug synthesis .

Actividad Biológica

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications in synthesizing biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H11ClF2O2S

- SMILES Notation : C1CC(C(C1)(F)F)CCS(=O)(=O)Cl

- InChI Key : XGFABBBZIGOLFR-UHFFFAOYSA-N

The biological activity of 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols. This reactivity allows it to modify target biomolecules, potentially influencing their biological properties and activities.

Applications in Biological Research

The compound has been utilized in various biochemical assays and the development of biologically active molecules. Its applications include:

- Synthesis of Pharmaceuticals : Serving as a building block for creating complex organic compounds with potential therapeutic effects.

- Biochemical Assays : Acting as a reagent that facilitates the study of enzyme activities and protein interactions.

Table 1: Summary of Biological Activities

Case Study: Bcl-2 Inhibition

Research has indicated that compounds similar to 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride can effectively inhibit Bcl-2, a key regulator of apoptosis in cancer cells. In a competitive binding assay, modifications to the compound's structure significantly enhanced its binding affinity to the Bcl-2 protein, suggesting its potential as a therapeutic agent against malignancies that exploit this pathway .

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work exclusively in a fume hood to prevent inhalation of vapors. Store the compound in a tightly sealed container away from moisture and heat sources (≤25°C) to avoid decomposition. Emergency protocols should include immediate eye rinsing with water for 15 minutes and contacting emergency services using the numbers provided in safety data sheets (SDS) .

Q. Which analytical techniques confirm the structural identity and purity of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolves the difluorocyclohexyl group (δ ~5.5–6.0 ppm for ¹⁹F) and sulfonyl chloride protons (δ ~3.0–3.5 ppm for CH₂ groups).

- IR Spectroscopy : Identifies S=O stretches (~1350–1370 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- HPLC : Assesses purity using a C18 column with acetonitrile/water mobile phase .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer : A plausible route involves:

Sulfonation : Reacting 2-(2,2-difluorocyclohexyl)ethane with chlorosulfonic acid to form the sulfonic acid intermediate.

Chlorination : Treating the intermediate with PCl₅ or thionyl chloride under anhydrous conditions.

Purification via vacuum distillation or recrystallization (e.g., hexane/ethyl acetate) ensures high yield .

Advanced Research Questions

Q. How do steric effects from the difluorocyclohexyl group influence nucleophilic substitution kinetics?

- Methodological Answer : Design comparative kinetics experiments using nucleophiles (e.g., amines, alcohols) in aprotic solvents (e.g., THF). Monitor reaction progress via ¹⁹F NMR to track fluoride displacement. Compare rate constants (k) with non-fluorinated analogs (e.g., cyclohexyl derivatives) using Eyring plots to isolate steric vs. electronic effects .

Q. How can conflicting data on hydrolysis rates in aqueous vs. anhydrous solvents be resolved?

- Methodological Answer :

- Controlled Hydrolysis : Conduct reactions in buffered solutions (pH 4–10) at 25–60°C.

- Monitoring : Use conductivity meters for real-time Cl⁻ release or HPLC to quantify residual sulfonyl chloride.

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., pH, solvent polarity) causing discrepancies .

Q. What computational strategies predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attack at sulfur vs. adjacent carbons.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on activation energy.

- Validation : Compare computational predictions with experimental outcomes (e.g., product ratios via GC-MS) .

Q. How does the compound’s stability vary under long-term storage conditions?

- Methodological Answer : Perform accelerated stability testing:

- Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Analysis : Track degradation via HPLC (new peaks) and Karl Fischer titration (moisture uptake).

- Mitigation : Recommend storage with desiccants (e.g., silica gel) in amber glass vials .

Data Contradiction Analysis

| Observed Contradiction | Potential Causes | Resolution Strategy | Relevant Evidence |

|---|---|---|---|

| Varied melting points in literature | Polymorphism or impurities | Recrystallize from multiple solvents; use DSC for thermal profiling | |

| Discrepant ¹⁹F NMR shifts | Solvent polarity effects | Standardize NMR conditions (DMSO-d₆ vs. CDCl₃) | |

| Inconsistent reaction yields | Moisture sensitivity | Use rigorous anhydrous techniques (e.g., Schlenk line) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.